1H,5H)-Dione
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Overview
Description
1H,5H)-Dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H)-Dione can be achieved through various synthetic routes. One common method involves the reaction of a ketone with an amine under acidic conditions to form the desired heterocyclic ring. This reaction typically requires the use of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the ring structure .
Another synthetic route involves the use of a cyclization reaction, where a linear precursor molecule undergoes intramolecular cyclization to form the heterocyclic ring. This method often requires the use of a catalyst, such as a transition metal complex, to promote the cyclization reaction .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors has also been explored as a means of improving the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H,5H)-Dione is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen and oxygen atoms in the heterocyclic ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents, such as chlorine or bromine, to introduce new functional groups into the molecule .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted derivatives with new functional groups attached to the heterocyclic ring .
Scientific Research Applications
1H,5H)-Dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors .
In medicine, this compound derivatives have been investigated for their potential use in the treatment of various diseases, including cancer and infectious diseases. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
In industry, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 1H,5H)-Dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic ring structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
For example, this compound has been shown to inhibit the activity of certain enzymes involved in disease processes, thereby reducing the progression of the disease. The compound’s ability to interact with multiple molecular targets makes it a versatile and potent therapeutic agent .
Comparison with Similar Compounds
1H,5H)-Dione can be compared to other similar heterocyclic compounds, such as isoindoline-1,3-dione and hexahydroacridine-1,8-dione. While these compounds share some structural similarities, this compound is unique in its specific arrangement of nitrogen and oxygen atoms within the ring .
List of Similar Compounds:- Isoindoline-1,3-dione
- Hexahydroacridine-1,8-dione
- Dipyrrolo[2,3-b:2’,3’-e]pyrazine-2,6-dione
Each of these compounds has its own unique properties and applications, but this compound stands out due to its specific reactivity and versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C32H20Cl4F4N6O3 |
---|---|
Molecular Weight |
754.3 g/mol |
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C32H20Cl4F4N6O3/c33-15-5-4-13(19(35)9-15)8-14-2-1-3-18-26(14)42-46(28(18)17-7-6-16(34)10-20(17)36)23(47)12-44-30-27(41-43-44)31(48)45(32(30)49)29-24(39)21(37)11-22(38)25(29)40/h4-11,18,27-28,30H,1-3,12H2/b14-8+ |
InChI Key |
WFTGHKMPJJLRKZ-RIYZIHGNSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
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